AZOCASEIN

Catalog No.
S1818315
CAS No.
102110-74-7
M.F
NULL
M. Wt
0
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZOCASEIN

CAS Number

102110-74-7

Product Name

AZOCASEIN

Molecular Formula

NULL

Molecular Weight

0

Quantifying Bromelain Using Micro-Azocasein Assay

Scientific Field: This application falls under the field of Biochemical Analysis & Synthesis .

Summary of the Application: Azocasein is used in a micro-assay to quantify bromelain, a proteolytic enzyme . The proteolysis (hydrolysis) of azocasein releases a yellowish azo dye that is detected at UV ranging from 400–450 nm .

Methods of Application or Experimental Procedures: A total of 250 µL of 1.0% azocasein in dH2O is added to 250 µL of test solution, vortexed, and incubated at ambient room temperature for 30 minutes . The reaction is terminated with 1500 µL of 5% trichloroacetic acid, vortexed, and centrifuged . A total of 150 µL of 0.5M NaOH is added to 150 µL of supernatant in triplicates, and absorbance is recorded at 410 nm . The linearity of the calibration curve is tested with 200–800 µg/mL serial dilutions .

Results or Outcomes: Good linearity was seen with serially diluted 200 µg/mL bromelain . The limit of quantification and limit of detection were 5.412 and 16.4 µg/mL, respectively . Intra-day and inter-day analyses showed a relative standard deviation below 2.0% . The assay was robust when tested over 400–450 nm wavelengths . The assays performed using dH2O or PBS diluents indicated a higher sensitivity in dH2O . The proteolytic activity of bromelain was enhanced with L-cysteine or N-acetylcysteine .

Determination of Protease Activity

Scientific Field: This application falls under the field of Enzymology .

Summary of the Application: Azocasein is used as a substrate for determining protease activity . Proteases hydrolyze azocasein, releasing an azo dye that can be detected by absorbance at 440 nm .

Methods of Application or Experimental Procedures: Azocasein is a nonspecific protease substrate . When proteases hydrolyze the casein, the azo dye is released into the media . The released azo dye can then be detected by measuring the absorbance at 440 nm .

Results or Outcomes: The amount of azo dye released is proportional to the protease activity . Therefore, this method allows for the quantification of protease activity in a sample .

Use in Various Fields

Scientific Field: This application falls under various fields, including Food Science, Pharmaceutical Research, and Biotechnology .

Summary of the Application: Azocasein’s distinctive yellow color allows researchers to easily monitor the enzymatic breakdown of the protein . This makes it a valuable tool in various fields .

Methods of Application or Experimental Procedures: The specific methods of application vary depending on the field and the specific research question . The general principle involves using azocasein as a substrate and monitoring its breakdown .

Results or Outcomes: The outcomes of these applications are diverse, as they depend on the specific goals of the research . In all cases, the use of azocasein provides valuable insights into enzymatic activity .

Azocasein is a synthetic protein derived from casein, which is a major component of milk. It is modified by the introduction of azo dye groups, making it a chromogenic substrate for proteolytic enzymes. The chemical structure of azocasein allows for the measurement of protease activity through the release of colored products upon hydrolysis. This unique property makes azocasein a valuable tool in biochemical assays, particularly in determining the activity of various proteases.

Azocasein undergoes hydrolysis when exposed to proteolytic enzymes. The hydrolysis reaction involves the cleavage of peptide bonds in casein, resulting in the release of an azo dye, which can be quantified spectrophotometrically. The primary biochemical pathway involved is proteolysis, where enzymes like bromelain, trypsin, and chymotrypsin act on azocasein to produce smaller peptides or amino acids, as well as the chromophoric azo dye . The reaction can be summarized as follows:

  • Substrate Preparation: Azocasein is dissolved in a buffer solution.
  • Enzyme Addition: Proteolytic enzyme is added to the azocasein solution.
  • Incubation: The mixture is incubated under optimal conditions (temperature and pH).
  • Termination: The reaction is terminated using trichloroacetic acid, which precipitates undigested azocasein.
  • Measurement: The absorbance of the supernatant is measured at approximately 440 nm to quantify proteolytic activity .

Azocasein serves as an effective substrate for various proteolytic enzymes, allowing researchers to assess their activity in different biological contexts. Its hydrolysis by these enzymes leads to a measurable color change, facilitating the quantification of enzyme activity. Studies have shown that azocasein can be used to evaluate proteolytic activity in clinical samples, such as those from patients with gastrointestinal disorders like irritable bowel syndrome and ulcerative colitis . This makes azocasein not only a useful research tool but also potentially valuable in clinical diagnostics.

The synthesis of azocasein involves the reaction of casein with diazonium salts, which are generated from aniline and nitrous acid. The process includes several steps:

  • Preparation of Casein Solution: A 10% solution of casein is prepared in water.
  • Addition of Aniline: Aniline is mixed into the casein solution.
  • Diazotization: Nitrous acid is slowly added while maintaining a low temperature (0-5°C).
  • Reaction Time: The reaction proceeds for about 30 minutes, resulting in the formation of azocasein as a yellow-orange product.
  • Isolation: The product is isolated by filtration and washed with water to remove impurities .

Azocasein has numerous applications, primarily in enzymology and biochemistry:

  • Proteolytic Activity Assays: It is widely used to measure the activity of endo-proteases such as bromelain, papain, and subtilisin A.
  • Clinical Diagnostics: Azocasein assays can help assess digestive enzyme activity in clinical samples.
  • Research Tool: It serves as a substrate for studying enzyme kinetics and mechanisms.

The versatility of azocasein in various biochemical assays highlights its importance in both research and clinical settings .

Interaction studies involving azocasein focus on its hydrolysis by different proteases under various conditions (pH, temperature). Research has demonstrated that factors such as enzyme concentration and environmental conditions significantly influence the rate and extent of hydrolysis . For instance, bromelain exhibits optimal activity at basic pH levels and elevated temperatures, making it particularly effective for azocasein digestion . These studies help elucidate the specificity and efficiency of different proteases when interacting with azocasein.

Azocasein shares similarities with other chromogenic substrates used for measuring proteolytic activity. Here are some comparable compounds:

CompoundDescriptionUnique Features
AzocollA substrate used for measuring collagenase activityPrimarily targets collagen rather than casein
AzogelatinUsed to measure gelatinase activityDerived from gelatin instead of casein
CaseinNatural protein found in milkDoes not have chromogenic properties like azocasein

Azocasein's uniqueness lies in its specific use of casein as a substrate, allowing it to measure a broader range of proteolytic activities compared to other substrates that may target more specific types of enzymes or proteins .

Systematic Nomenclature and Molecular Classification

Azocasein operates under multiple systematic nomenclature conventions that reflect its composite chemical nature and diverse applications across biochemical research domains. The primary systematic designation for this compound is registered under Chemical Abstracts Service number 102110-74-7, establishing its definitive chemical identity within international databases. The compound is formally recognized through several synonymous nomenclature systems, including sulfanilamide-azocasein, azocasein protease substrate, and azocasein proteolytic substrate, each emphasizing different functional aspects of its molecular architecture.

The molecular classification of azocasein positions it within the broader category of azo-conjugated proteins, representing a specialized subset of chromogenic substrates specifically engineered for proteolytic enzyme detection and quantification. From a biochemical perspective, azocasein maintains the fundamental protein structure of its casein backbone while incorporating synthetic azo chromophores that fundamentally alter its optical and analytical properties. The compound exhibits a molecular weight of approximately 23.6 kilodaltons, reflecting the combined mass of the casein protein matrix and attached azo dye components.

Spectrophotometric characterization reveals azocasein's distinctive optical properties, with maximum absorption occurring at 440 nanometers, a characteristic wavelength that enables precise quantitative analysis in enzymatic assays. The extinction coefficient demonstrates values ranging from 32 to 38 percent when measured at 440 nanometers in 0.1 molar sodium hydroxide solution, providing standardized parameters for analytical applications. These optical characteristics establish azocasein as a highly sensitive chromogenic substrate capable of detecting minute levels of proteolytic activity through spectrophotometric monitoring.

Structural Composition: Casein-Azo Dye Conjugation Mechanism

The structural architecture of azocasein emerges from sophisticated covalent conjugation between casein protein molecules and sulphanilic acid-derived azo dye components, creating a hybrid macromolecular system with distinctive analytical capabilities. Casein serves as the fundamental protein scaffold, providing the necessary amino acid residues for enzyme recognition and hydrolytic cleavage while simultaneously offering multiple sites for azo dye attachment through its abundant lysine and arginine residues.

The conjugation mechanism involves the formation of stable covalent bonds between the azo dye moieties and specific amino acid side chains within the casein structure, particularly targeting amino groups present in lysine residues and potentially involving tyrosine residues through diazonium coupling reactions. This conjugation process must be carefully controlled to achieve optimal substrate sensitivity while maintaining the structural integrity necessary for enzymatic recognition and hydrolysis. The degree of dye incorporation significantly influences the analytical performance of the resulting azocasein substrate, with higher conjugation levels generally providing enhanced sensitivity but potentially compromising enzymatic accessibility.

Structural analysis reveals that the azo dye components contribute the characteristic orange-red coloration observed in azocasein solutions, with the chromophoric properties arising from the extended conjugated system inherent in azo chemical bonds. The spatial distribution of azo groups throughout the casein matrix creates multiple hydrolysis sites that can be accessed by proteolytic enzymes, enabling the release of colored fragments proportional to enzymatic activity levels. This structural arrangement ensures that enzymatic digestion progressively liberates chromogenic fragments, creating a quantitative relationship between enzyme activity and measurable color development.

The three-dimensional conformation of azocasein maintains sufficient similarity to native casein structure to ensure recognition by proteolytic enzymes while incorporating the analytical advantages provided by azo chromophore integration. The conjugation process preserves critical structural elements necessary for enzyme-substrate interactions, including accessible peptide bonds and appropriate surface topology for enzyme binding and catalytic activity.

Synthesis Protocols: Azo Coupling Reactions and Optimization

The synthesis of azocasein follows established protocols originally developed by Charney and Tomarelli in 1947, which established the foundational methodology for creating azo-conjugated protein substrates through controlled diazonium coupling reactions. The preparation process begins with the systematic conversion of sulphanilic acid into its corresponding diazonium salt through nitrosation reactions under carefully controlled acidic conditions, generating the reactive intermediate necessary for subsequent protein coupling.

Contemporary synthesis protocols emphasize precise control of reaction parameters to achieve optimal substrate characteristics, including careful regulation of temperature, hydrogen ion concentration, and reactant stoichiometry throughout the coupling process. The preparation methodology involves dissolving purified casein in appropriate buffer systems, typically maintaining alkaline conditions to ensure amino group accessibility for diazonium attack while preventing unwanted side reactions that could compromise substrate quality.

The azo coupling reaction proceeds through nucleophilic attack of casein amino groups on the electrophilic diazonium species, forming stable covalent bonds that incorporate the chromogenic azo functionality directly into the protein structure. Optimization of this coupling process requires careful attention to reaction kinetics, with controlled addition of diazonium salt solution to casein preparations under constant agitation to ensure uniform dye distribution and prevent localized over-conjugation.

Critical optimization parameters include maintaining appropriate molar ratios between casein and diazonium reagents to achieve desired sensitivity levels while avoiding excessive conjugation that might impair enzymatic accessibility. Temperature control during synthesis proves essential, with most protocols maintaining reaction temperatures between 0 and 4 degrees Celsius to minimize side reactions and preserve protein structural integrity. The reaction duration requires careful monitoring, typically ranging from several hours to overnight incubation periods depending on desired conjugation levels and specific protocol variations.

Quality control measures during synthesis include spectrophotometric monitoring of conjugation progress through absorbance measurements at characteristic wavelengths, enabling real-time assessment of dye incorporation levels. Final purification steps often involve dialysis procedures to remove unreacted reagents and low-molecular-weight byproducts, followed by lyophilization to produce stable powder preparations suitable for long-term storage.

Table 1: Optimal Synthesis Parameters for Azocasein Preparation

ParameterOptimal RangeImpact on Product Quality
Temperature0-4°CPreserves protein integrity, minimizes side reactions
pH8.0-9.0Ensures amino group accessibility for coupling
Reaction Time4-24 hoursControls degree of conjugation
Casein:Dye Ratio1:0.5-2.0 (molar)Determines final sensitivity and enzymatic accessibility
Buffer Concentration50-200 mMMaintains stable reaction conditions

Advanced synthesis protocols incorporate additional optimization strategies, including the use of specific buffer systems that enhance conjugation efficiency while minimizing protein denaturation. Some methodologies employ staged addition techniques, where diazonium salt solutions are introduced incrementally to achieve more uniform conjugation patterns and improved substrate consistency. Post-synthesis processing may include selective precipitation and redissolution cycles designed to remove incompletely conjugated species and enhance the homogeneity of the final azocasein preparation.

Dates

Last modified: 08-15-2023

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